BI-7273
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
BI-7273 是一种有效的溴结构域蛋白 7 和 9 双重抑制剂。这些蛋白是哺乳动物开关/蔗糖非发酵复合物的一部分,在染色质重塑和基因表达调控中发挥着至关重要的作用。 This compound 对其他溴结构域和外末端家族成员表现出优异的选择性,使其成为体外和体内实验的宝贵工具 .
作用机制
BI-7273 通过与蛋白 7 和 9 的溴结构域结合而发挥作用,从而抑制其与乙酰化组蛋白的相互作用。这种抑制会破坏染色质重塑过程,导致基因表达发生改变。 This compound 的分子靶标包括蛋白 7 和 9 的溴结构域,其相关的通路主要与染色质重塑和基因调控有关 .
生化分析
Biochemical Properties
It is known to act as a potent and balanced serotonin-norepinephrine-dopamine releasing agent (SNDRA), with EC 50 values for serotonin, norepinephrine, and dopamine release of 18.5 nM, 26.9 nM, and 8.6 nM, respectively .
Cellular Effects
Given its role as a SNDRA, it is likely to influence cell function by modulating neurotransmitter release and uptake, which could impact cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
As a SNDRA, it likely exerts its effects at the molecular level by binding to and modulating the activity of neurotransmitter transporters, leading to increased release and decreased reuptake of serotonin, norepinephrine, and dopamine .
准备方法
BI-7273 的合成涉及多个步骤,包括关键中间体的形成及其在特定反应条件下的后续偶联。详细的合成路线和工业生产方法属于专有信息,未公开发布。 已知该化合物具有良好的口服生物利用度和中等至高的吸收渗透性,这对其在生物学研究中的有效性至关重要 .
化学反应分析
BI-7273 主要与靶蛋白发生结合相互作用,而不是像氧化、还原或取代这样的传统化学反应。该化合物对溴结构域蛋白 7 和 9 的高亲和性是其特定分子结构的结果,使其能够精确地拟合到这些蛋白的结合口袋中。 这些研究中常用的试剂和条件包括各种缓冲液和溶剂,以维持化合物的稳定性和活性 .
科学研究应用
BI-7273 已广泛应用于科学研究中,以研究溴结构域蛋白 7 和 9 在各种生物过程中的作用。其应用包括:
癌症研究: 研究溴结构域蛋白 7 和 9 在肿瘤抑制和某些癌症发展中的作用.
表观遗传学: 了解染色质重塑和基因表达调控的机制.
药物开发: 作为靶向溴结构域蛋白的全新治疗剂的先导化合物.
相似化合物的比较
BI-7273 在溴结构域蛋白 7 和 9 的双重抑制方面独树一帜,对其他溴结构域和外末端家族成员具有高选择性。类似化合物包括:
BI-9564: 一种对溴结构域蛋白 9 具有更高选择性的抑制剂,对溴结构域蛋白 7 的抑制效力较低.
BI-6354: 一种对溴结构域蛋白 7 和 9 具有弱效力的阴性对照化合物.
This compound 的双重抑制和高选择性使其成为研究溴结构域蛋白 7 和 9 在各种生物过程中的作用的宝贵工具 .
属性
IUPAC Name |
4-[4-[(dimethylamino)methyl]-3,5-dimethoxyphenyl]-2-methyl-2,7-naphthyridin-1-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23N3O3/c1-22(2)11-17-18(25-4)8-13(9-19(17)26-5)16-12-23(3)20(24)15-10-21-7-6-14(15)16/h6-10,12H,11H2,1-5H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RBUYFHLQNPJMQM-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C2=C(C1=O)C=NC=C2)C3=CC(=C(C(=C3)OC)CN(C)C)OC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23N3O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Q1: What is the mechanism of action of BI-7273 and what are its downstream effects?
A: this compound is a potent and selective inhibitor of the bromodomain of BRD9, a subunit of the SWI/SNF chromatin remodeling complex. [] This complex plays a crucial role in gene regulation, and alterations in its activity have been linked to oncogenesis. [] Specifically, this compound disrupts BRD9's ability to bind to acetylated lysine residues on histones, thereby modulating the expression of genes involved in cancer cell survival and proliferation. In gastric cancer cells, this compound has been shown to impact the oxytocin signaling pathway by regulating the expression of genes such as CACNA2D4, CALML6, GNAO1, and KCNJ5. [] This disruption of the oxytocin signaling pathway contributes to the anti-tumor activity of this compound. []
Q2: How does the efficacy of this compound differ between gastric cancer cells with varying BRD9 expression levels?
A: Research indicates that this compound exhibits different levels of efficacy depending on the BRD9 expression levels in gastric cancer cells. [, , ] MGC-803 cells, which overexpress BRD9, demonstrated higher sensitivity to this compound compared to AGS cells, which have normal BRD9 expression. [, ] This suggests that this compound might be particularly effective in targeting cancers with high BRD9 expression.
Q3: Can this compound enhance the effectiveness of conventional chemotherapy in gastric cancer treatment?
A: Studies using MGC-803 cells suggest that this compound can enhance the sensitivity of gastric cancer cells to chemotherapeutic agents like adriamycin and cisplatin. [, ] This synergistic effect could potentially allow for lower dosages of these chemotherapeutic agents, thereby reducing their adverse effects on healthy cells. []
Q4: What are the structural characteristics of this compound?
A: this compound is based on a novel pyridinone-like scaffold. [] Its full chemical name is 4-[4-[(Dimethylamino)methyl]-3,5-Dimethoxy-Phenyl]-2-Methyl-2,7-Naphthyridin-1-One. [] While the exact molecular weight and spectroscopic data are not provided in the provided abstracts, these characteristics can be determined through techniques like mass spectrometry and nuclear magnetic resonance spectroscopy. Crystallographic studies have provided insights into how this compound interacts with the binding pocket of the BRD9 bromodomain. [, ]
Q5: Has this compound been tested in in vivo models, and if so, what were the results?
A: Yes, this compound has demonstrated antitumor activity in an acute myeloid leukemia (AML) xenograft model. [] While the abstracts don't detail specific results for gastric cancer models, this finding suggests potential in vivo efficacy for this compound in other cancer types. Further research is needed to confirm its effectiveness in preclinical models of gastric cancer.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。